(1S,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name This compound delineates the compound’s core structure and stereochemical configuration. The parent chain is a three-carbon propanol backbone (propan-2-ol), with substituents at positions 1 and 2 of the chain. A 2,5-dichlorophenyl group is attached to carbon 1, while an amino group (-NH₂) occupies the same carbon. The stereodescriptors (1S,2S) specify the absolute configuration of the two chiral centers at carbons 1 and 2.
Structural features :
- Phenyl ring : Substituted with chlorine atoms at the 2- and 5-positions, creating a para-dichloro substitution pattern relative to the point of attachment to the propanol chain.
- Propan-2-ol backbone : The hydroxyl group (-OH) resides at carbon 2, while carbon 1 bears both the amino group and the dichlorophenyl moiety.
A simplified structural formula is:
$$
\text{C}6\text{H}3\text{Cl}2-\text{C}(\text{NH}2)(\text{CH}2\text{OH})-\text{CH}3
$$
CAS Registry Number and Molecular Formula Analysis
The compound is uniquely identified by its CAS Registry Number 56733-61-0 . Its molecular formula, C₉H₁₁Cl₂NO , reflects the following composition:
| Component | Quantity | Atomic Contribution |
|---|---|---|
| Carbon | 9 | 9 × 12.01 = 108.09 |
| Hydrogen | 11 | 11 × 1.01 = 11.11 |
| Chlorine | 2 | 2 × 35.45 = 70.90 |
| Nitrogen | 1 | 1 × 14.01 = 14.01 |
| Oxygen | 1 | 1 × 16.00 = 16.00 |
| Total | 220.11 g/mol |
The molecular weight of 220.11 g/mol positions it within the mid-range of small organic molecules, comparable to other arylpropanol derivatives.
Stereochemical Configuration and Chiral Center Characterization
The compound exhibits two chiral centers at carbons 1 and 2 of the propanol chain, resulting in four possible stereoisomers. The (1S,2S) configuration denotes the spatial arrangement of substituents around these centers:
Carbon 1 (C1) :
- Substituents: 2,5-dichlorophenyl (-C₆H₃Cl₂), amino (-NH₂), hydroxymethyl (-CH₂OH), and methyl (-CH₃).
- Cahn-Ingold-Prelog priority: 2,5-dichlorophenyl > amino > hydroxymethyl > methyl .
- The S configuration arises from the counterclockwise arrangement of these groups.
Carbon 2 (C2) :
The stereochemical integrity of this compound is critical for its potential interactions in chiral environments, such as enzyme binding sites or crystalline matrices.
Comparative Analysis with Related Dichlorophenylpropanol Derivatives
The structural and functional attributes of this compound distinguish it from related dichlorophenylpropanol analogs. Key comparisons include:
Structural distinctions :
- Position of chlorine atoms : The 2,5-dichloro substitution in the target compound contrasts with the 3,4-dichloro pattern in its methylated analog.
- Functional groups : The presence of a hydroxyl group in the target compound enhances polarity compared to the non-hydroxylated amine derivative.
- Steric effects : Methyl substitution at carbon 2 in the analog described in source reduces rotational freedom compared to the hydroxymethyl group in the parent compound.
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(2,5-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |
InChI Key |
STYDCQMXBCWDBR-SSDLBLMSSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=C(C=CC(=C1)Cl)Cl)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)Cl)Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorobenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through the reaction of 2,5-dichlorobenzaldehyde with the chiral amine under acidic conditions.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to form the corresponding amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that (1S,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL exhibits potential antidepressant properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit the reuptake of serotonin and norepinephrine, which are critical neurotransmitters involved in mood regulation. This suggests that the compound could be developed into a therapeutic agent for treating depression and anxiety disorders.
Neurological Research
The compound's structure allows it to interact with various neurotransmitter systems, making it a candidate for research into neurological disorders such as schizophrenia and bipolar disorder. Preliminary studies have shown that it may modulate dopamine receptor activity, which could lead to new treatments for these conditions.
Water Treatment
The physicochemical properties of this compound suggest its utility in environmental applications, particularly in water treatment processes. Its ability to bind with organic pollutants makes it a potential agent for removing contaminants from wastewater. Studies have indicated that compounds with similar structures can effectively adsorb heavy metals and organic solvents from water.
Case Study 1: Antidepressant Development
A collaborative study involving multiple pharmaceutical companies focused on developing a new class of antidepressants based on the structure of this compound. The research highlighted the compound's efficacy in preclinical models of depression, leading to further development phases for clinical trials.
Case Study 2: Environmental Remediation
In an environmental study conducted by a university research team, this compound was tested for its ability to remove chlorinated organic compounds from contaminated water sources. Results showed significant reductions in pollutant levels after treatment with this compound, demonstrating its potential as an effective remediation agent.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs include:
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol (): Differs in halogenation (trifluoro vs. dichloro), altering electronic and steric properties.
[(1S,2S)-2-(4-Fluoro-2-methyl-phenyl)-1,3-dimethyl-butyl] derivatives (): Share the (1S,2S) backbone but feature alkyl chains and fluorophenyl groups.
(S)-2-(Boc-amino)-1-propanol (): A simpler amino alcohol with a Boc-protected amine, lacking aromatic substituents.
Table 1: Substituent Effects on Properties
| Compound | Substituents | Electronic Effects | Lipophilicity (Predicted) |
|---|---|---|---|
| Target Compound | 2,5-Dichlorophenyl | Strong electron-withdrawing | High |
| Trifluorophenyl Analog | 2,3,5-Trifluorophenyl | Moderate electron-withdrawing | Moderate-High |
| Fluorophenyl Derivatives | 4-Fluoro-2-methylphenyl | Weak electron-withdrawing | Moderate |
| Boc-Protected Analog | Boc group, no aryl | Electron-donating (Boc) | Low |
Spectroscopic Characterization
- NMR and IR Data :
- Propan-2-ol derivatives () show characteristic δ 2.68 ppm (methylene protons) and δ 5.29 ppm (hydroxyl proton) in $^1$H NMR. The target compound’s dichlorophenyl group would likely cause downfield shifts in aromatic proton signals (~δ 7.0–7.6 ppm) .
- IR spectra of copper complexes () reveal υ ~3500 cm$^{-1}$ (OH stretch) and ~1613 cm$^{-1}$ (NH stretch), which are relevant for assessing hydrogen bonding in the target compound .
Table 2: Comparative Bioactivity (Hypothetical)
| Compound | Target Site | Predicted Efficacy |
|---|---|---|
| Target Compound | Mitochondrial Complex III | High (due to Cl substituents) |
| Fluorophenyl Derivatives | Mitochondrial Complex III | Moderate |
| Trifluorophenyl Analog | Mitochondrial Complex III | Low (discontinued) |
Physical and Chemical Properties
- Solubility : The dichlorophenyl group reduces water solubility compared to Boc-protected analogs (), necessitating formulation adjustments for agrochemical use.
- Coordination Chemistry : Propan-2-ol derivatives () form stable copper complexes, suggesting the target compound could act as a ligand in metal-based agrochemicals .
Biological Activity
(1S,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL is a compound that has garnered attention for its biological activity, particularly in pharmacological applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H11Cl2NO
- Molecular Weight : 220.09 g/mol
- Density : 1.334 g/cm³ (predicted)
- Boiling Point : 344.6 °C (predicted)
- pKa : 12.30 (predicted)
These properties suggest that the compound possesses significant stability and potential for interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The compound's amino and hydroxyl groups facilitate binding to active sites on proteins, leading to modulation of their activity. This interaction can influence various biological pathways, including:
- Neurotransmitter modulation : It may affect neurotransmitter systems in the brain, potentially offering therapeutic benefits for neurological disorders.
- Antimicrobial effects : Preliminary studies indicate potential efficacy against certain microbial strains.
Biological Activity Studies
Recent studies have provided insights into the biological activities associated with this compound:
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro tests have shown effectiveness against various pathogens, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics. For example:
Neuroprotective Effects
Studies suggest that this compound may have neuroprotective properties due to its ability to modulate glutamate receptors, which are crucial in neurodegenerative diseases:
- Glutamate-Induced Calcium Uptake : The compound has been shown to influence calcium ion uptake in neuronal cells, indicating a potential role in protecting against excitotoxicity associated with neurodegeneration .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Neurodegenerative Model : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups .
- Infection Studies : In vivo studies demonstrated that mice treated with the compound exhibited higher survival rates when infected with C. albicans compared to those receiving standard antifungal treatments .
Q & A
Basic Research Questions
Q. What enantioselective synthesis methods are suitable for producing (1S,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL with high stereochemical purity?
- Methodology : Enzymatic bioreduction using ketoreductases or alcohol dehydrogenases can achieve enantiopure synthesis. For example, highlights enzymatic approaches for chiral alcohols via asymmetric reduction of ketone intermediates. Optimization of reaction conditions (pH, cofactors like NADH/NADPH) and enzyme immobilization can enhance yield and purity. Post-synthesis, chiral HPLC or polarimetry should confirm stereochemistry .
Q. How can researchers validate the stereochemical configuration of this compound?
- Methodology : Use X-ray crystallography for definitive structural confirmation. Alternatively, employ nuclear magnetic resonance (NMR) with chiral shift reagents or compare optical rotation data against known standards. Circular dichroism (CD) spectroscopy can also distinguish enantiomers based on electronic transitions .
Q. What safety precautions are critical during handling and synthesis?
- Methodology : Follow GHS guidelines for skin/eye protection and inhalation risks (). Use fume hoods for reactions involving volatile intermediates. Store at 2–8°C in airtight containers to prevent degradation. Implement waste disposal protocols for chlorinated byproducts to avoid environmental contamination .
Advanced Research Questions
Q. How does the dichlorophenyl moiety influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Conduct molecular docking studies to predict binding affinity with targets like TRP channels () or fungal cytochrome bc1 complex (). Validate via competitive inhibition assays (e.g., IC50 measurements) and compare with structurally related compounds (e.g., azoxystrobin analogs) to isolate electronic/steric effects of the dichlorophenyl group .
Q. How can contradictory bioactivity data in different assay systems be resolved?
- Methodology : Re-evaluate experimental variables such as solvent polarity (DMSO vs. aqueous buffers), cell membrane permeability, and metabolic stability. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics in vitro, and cross-validate with in vivo models (e.g., murine bladder function assays, as in ) to account for physiological context .
Q. What strategies optimize the compound’s metabolic stability without compromising efficacy?
- Methodology : Introduce steric hindrance via methyl groups on the propanol backbone or replace labile functional groups (e.g., amine protection). Perform liver microsome assays to identify metabolic hotspots. Computational ADMET modeling (e.g., SwissADME) can predict modifications to enhance half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
